N-(3-chloro-2-methylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide
CAS No.: 1286702-96-2
Cat. No.: VC11872384
Molecular Formula: C19H19ClN6O3
Molecular Weight: 414.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286702-96-2 |
|---|---|
| Molecular Formula | C19H19ClN6O3 |
| Molecular Weight | 414.8 g/mol |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide |
| Standard InChI | InChI=1S/C19H19ClN6O3/c1-12-14(20)3-2-4-15(12)23-16(27)10-26-11-22-17-13(18(26)28)9-21-19(24-17)25-5-7-29-8-6-25/h2-4,9,11H,5-8,10H2,1H3,(H,23,27) |
| Standard InChI Key | QNRVWEWLSRGIDV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4 |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4 |
Introduction
N-(3-chloro-2-methylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d] diazin-3-yl]acetamide is a complex organic compound with a molecular formula of C19H19ClN6O3 and a molecular weight of 414.8 g/mol . This compound belongs to the class of pyrimido[4,5-d] diazine derivatives, which are known for their diverse biological activities. The presence of a morpholine ring and a chloro-substituted phenyl group suggests potential therapeutic properties, including interactions with various biological targets.
Synthesis and Preparation
The synthesis of N-(3-chloro-2-methylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d] diazin-3-yl]acetamide typically involves multi-step reactions that require careful selection of starting materials and conditions. Common synthetic routes may involve the formation of the pyrimido[4,5-d] diazine core followed by the introduction of the morpholine and chloro-substituted phenyl groups.
Biological Activities and Potential Applications
While specific biological activities of N-(3-chloro-2-methylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d] diazin-3-yl]acetamide have not been extensively documented, compounds within the pyrimido[4,5-d] diazine class are generally explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of a morpholine ring and a chloro-substituted phenyl group suggests that this compound could interact with various biological targets, making it a candidate for further pharmacological studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume